molecular formula C17H15ClF3NO5S B3646064 Ethyl 2-[4-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate

Ethyl 2-[4-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate

Cat. No.: B3646064
M. Wt: 437.8 g/mol
InChI Key: ODSQEGOZCUWCLQ-UHFFFAOYSA-N
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Description

Ethyl 2-[4-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a combination of chloro, trifluoromethyl, and sulfamoyl groups attached to a phenoxyacetate backbone, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of Ethyl 2-[4-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with a sulfonyl chloride derivative to form the corresponding sulfonamide. This intermediate is then reacted with a phenoxyacetate derivative under suitable conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 2-[4-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-[4-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structural features make it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Ethyl 2-[4-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate can be compared with similar compounds, such as:

    Ethyl 2-[4-[[2-chloro-5-(trifluoromethyl)phenyl]amino]phenoxy]acetate: This compound lacks the sulfonamide group, which may result in different biological activities and chemical reactivity.

    Mthis compound: The methyl ester variant may have different solubility and reactivity compared to the ethyl ester.

    2-[4-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetic acid: The carboxylic acid form may exhibit different acidity and reactivity compared to the ester forms.

Properties

IUPAC Name

ethyl 2-[4-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3NO5S/c1-2-26-16(23)10-27-12-4-6-13(7-5-12)28(24,25)22-15-9-11(17(19,20)21)3-8-14(15)18/h3-9,22H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSQEGOZCUWCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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